2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine
Description
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The compound features a 4-methyl-2-nitrophenoxy methyl group attached to the thiazolidine core.
Properties
IUPAC Name |
2-[(4-methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8-2-3-10(9(6-8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXRYXDBZBPEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2NCCS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 4-methyl-2-nitrophenol with epichlorohydrin to form an intermediate, which is then reacted with thiazolidine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate and subsequent reaction with thiazolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Methyl-2-aminophenoxy)methyl]-1,3-thiazolidine.
Scientific Research Applications
Antimicrobial Activity
Thiazolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, thiazolidin-4-one derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with biofilm formation .
Case Study: Antibiofilm Properties
A systematic review highlighted the antibiofilm activity of thiazolidin-4-one derivatives against different pathogens. Specific compounds demonstrated a reduction in biofilm formation by more than 11% at concentrations significantly lower than traditional antibiotics, indicating their potential as adjunct therapies in treating chronic infections .
Anticancer Potential
Thiazolidine derivatives have also been investigated for their anticancer properties. The thiazolidine core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular proliferation and apoptosis.
Case Study: Cytotoxicity Against Cancer Cell Lines
Recent studies have focused on the synthesis of thiazolidine derivatives that exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazolidinone scaffolds have shown promising results in inducing apoptosis in breast cancer cells (MCF-7) and colon cancer cells (DLD-1). The mechanism involves activation of caspases and modulation of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. Modifications at specific positions on the thiazolidine ring can enhance biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cell lines .
Summary of Biological Activities
The following table summarizes the biological activities associated with 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine and related compounds:
| Activity | Mechanism | Example Compounds |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Thiazolidin-4-one derivatives |
| Anticancer | PPAR activation; apoptosis induction | Thiazolidinone derivatives |
| Antibiofilm | Inhibition of biofilm formation | Various thiazolidin-4-one derivatives |
| Anti-inflammatory | Modulation of inflammatory pathways | Selected thiazolidine derivatives |
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, leading to inhibition or modification of their activity. The thiazolidine ring can also participate in binding interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine Derivatives
Structural and Functional Group Variations
Thiazolidine derivatives exhibit diverse bioactivities depending on substituents attached to the core. Below is a comparative analysis of key analogs:
Critical Analysis of Structural Determinants
- Nitro Group: The 2-nitro substituent on the phenoxy ring may confer oxidative stress induction in cancer cells, similar to nitro-containing chemotherapeutics .
- Thiazolidine Core : The unsubstituted nitrogen in the thiazolidine ring is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .
Biological Activity
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring and a nitro-substituted phenoxy group. The presence of the nitro group allows for potential reduction reactions, leading to reactive intermediates that can interact with various biological targets. This structural uniqueness contributes to its biological activity, particularly in enzyme inhibition and protein interactions.
The mechanism of action for 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine involves:
- Enzyme Inhibition : The nitro group can be reduced to form an amino group, which may interact with active sites on enzymes, inhibiting their function.
- Protein Interaction : The thiazolidine ring can facilitate binding interactions with proteins, potentially altering their activity and function.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines. For instance, thiazolidinone derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF7) and colon cancer (SW620) cell lines .
Antibacterial and Antifungal Activity
Thiazolidine derivatives have also demonstrated antibacterial and antifungal properties. Studies indicate that certain thiazolidinone compounds exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often below 100 µg/mL . The antibacterial activity is attributed to their ability to disrupt bacterial cell wall synthesis or function.
Table: Summary of Biological Activities
Case Study: Mechanistic Insights
A study on the anticancer effects of thiazolidinone derivatives revealed that these compounds induce DNA damage and cell cycle arrest in the G2/M phase. This was evidenced by increased annexin-V staining and caspase activation, indicating apoptosis in treated cells . Furthermore, molecular docking studies suggest that these compounds may interact with DNA through minor groove binding, enhancing their anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
